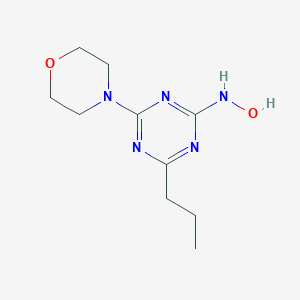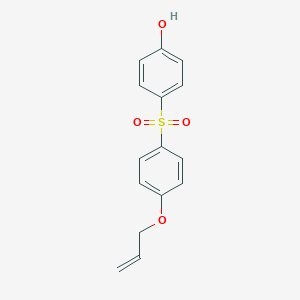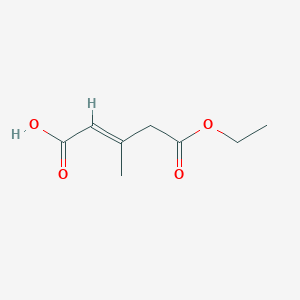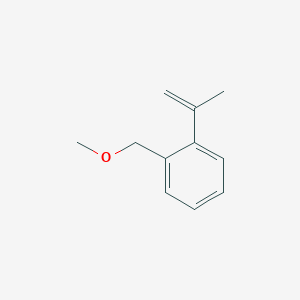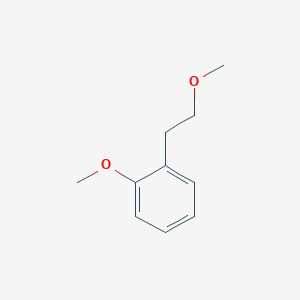
1-Methoxy-2-(2-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-(2-methoxyethyl)benzene, also known as veratrole acetate or 1,2-dimethoxy-4-(2-methoxyethyl)benzene, is an organic compound with the molecular formula C11H16O3. It is a colorless liquid with a sweet, floral odor and is used in the fragrance industry. However, it also has potential scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-(2-methoxyethyl)benzene involves its ability to bind to the estrogen receptor and block the effects of estrogen. This leads to the inhibition of cell growth and division, which is beneficial in the treatment of breast cancer.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Methoxy-2-(2-methoxyethyl)benzene exhibits anti-estrogenic activity and can inhibit the growth of breast cancer cells. It has also been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methoxy-2-(2-methoxyethyl)benzene in lab experiments is its ability to bind to the estrogen receptor and exhibit anti-estrogenic activity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
1-Methoxy-2-(2-methoxyethyl)benzene has potential for future research in the development of new drugs for the treatment of breast cancer. Further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 1-Methoxy-2-(2-methoxyethyl)benzene can be achieved through the reaction of 1-Methoxy-2-(2-methoxyethyl)benzene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
1-Methoxy-2-(2-methoxyethyl)benzene has potential applications in scientific research due to its ability to act as a ligand for certain receptors. It has been found to bind to the estrogen receptor and exhibit anti-estrogenic activity, making it a potential candidate for the development of new drugs for the treatment of breast cancer.
Propiedades
Número CAS |
174460-88-9 |
|---|---|
Nombre del producto |
1-Methoxy-2-(2-methoxyethyl)benzene |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-methoxy-2-(2-methoxyethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
OALKQCCEAUPXPN-UHFFFAOYSA-N |
SMILES |
COCCC1=CC=CC=C1OC |
SMILES canónico |
COCCC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



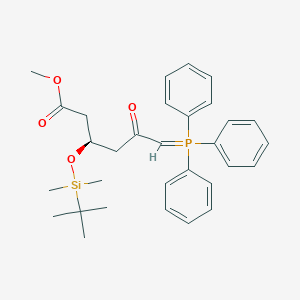
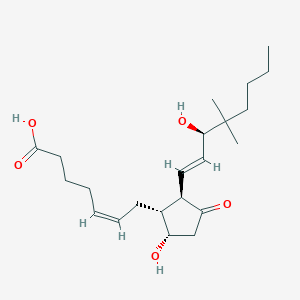
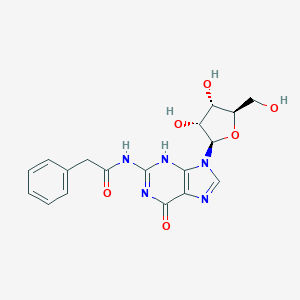
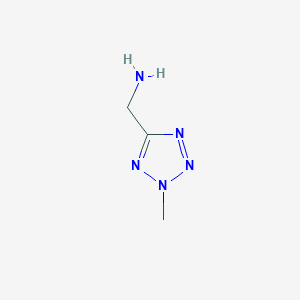
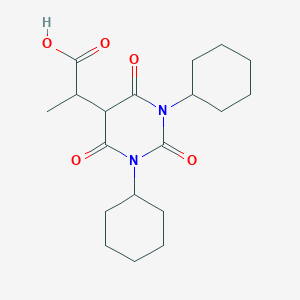
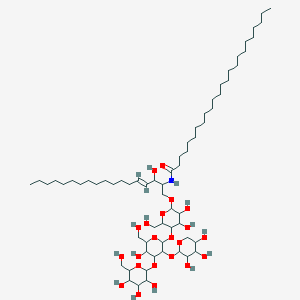
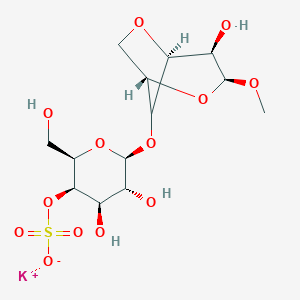
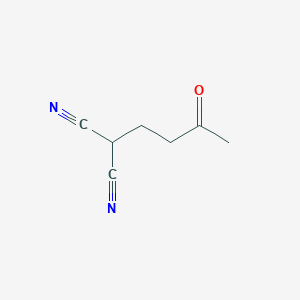
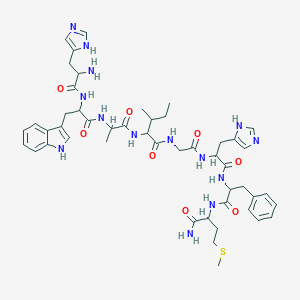
![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)
